![molecular formula C11H18N2O B2892315 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline CAS No. 1250801-81-0](/img/structure/B2892315.png)
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline
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Overview
Description
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline is an organic compound with the molecular formula C11H18N2O and a molecular weight of 194.28 g/mol . It is a secondary amine and is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
It has been used to study the additive effects of amines in the asymmetric hydrogenation of 2-phenylquinoxaline and its derivatives .
Biochemical Pathways
It is known to participate in the suzuki–miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline can be achieved through the reduction of Schiff bases. This involves the reaction of 4-methoxybenzaldehyde with N-methyl-N-[2-(methylamino)ethyl]amine in the presence of a reducing agent such as sodium borohydride (NaBH4) . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso compounds.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
Scientific Research Applications
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-methylaniline: Similar structure but lacks the additional methylaminoethyl group.
2-methylaniline: Similar aromatic structure but different substituents.
Uniqueness
4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methylaminoethyl groups makes it a versatile compound for various applications.
Biological Activity
4-Methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline is an organic compound characterized by its unique molecular structure, which includes a methoxy group and a dimethylamino group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- Key Functional Groups : Methoxy group (–OCH3), Dimethylamino group (–N(CH3)2)
The presence of these functional groups suggests that this compound may interact with various biological targets, including receptors and enzymes, which could influence its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the modulation of neurotransmitter systems. The dimethylamino group enhances the ability to form hydrogen bonds, potentially influencing its interaction with biological macromolecules.
Potential Pharmacological Effects
Comparison of Biological Activities
Compound | Biological Activity | MIC (µM) | Notes |
---|---|---|---|
This compound | Potential neurotransmitter modulation | N/A | Further research needed |
Related Compound A | Antibacterial against E. coli | 8.33 - 23.15 | Indicates potential activity |
Related Compound B | Antifungal against C. albicans | 16.69 - 78.23 | Suggests similar properties |
Case Studies and Research Findings
- Study on Neurotransmitter Interaction : A study indicated that compounds with similar structures showed interactions with serotonin receptors, suggesting that this compound may also affect serotonin pathways, which are crucial for mood regulation.
- Antimicrobial Activity Assessment : Research on structurally related alkaloids demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM for various strains . This suggests that this compound could have similar antimicrobial potential.
- Synthetic Routes and Optimization : The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Understanding these synthetic pathways is essential for scaling production for further biological testing.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-12-8-9-13(2)10-4-6-11(14-3)7-5-10/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQNXCDESAMIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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